Indazole vs. Indole Core Substitution: 10-Fold Improvement in CB1 Receptor Binding Affinity
When the indazole core of 4-(1H-indazol-3-yl)butanoic acid is replaced by an indole core (i.e., 4-(1H-indol-3-yl)butanoic acid) in structurally matched synthetic cannabinoid receptor agonists (SCRAs), the CB1 receptor binding affinity (Ki) shifts by approximately an order of magnitude. Across a library of 30 compounds varying only in headgroup and tail, indazole-containing ligands consistently showed higher affinity (Ki range: 0.17–39 nM) compared to their direct indole counterparts (Ki range: 0.95–160 nM) [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Indazole core Ki range: 0.17–39 nM |
| Comparator Or Baseline | Indole core Ki range: 0.95–160 nM |
| Quantified Difference | Indazole core exhibits up to 10-fold lower Ki (higher affinity) relative to indole core |
| Conditions | Competitive radioligand binding assay in CB1 receptor-expressing cells |
Why This Matters
For endocannabinoid system research or probe development, the indazole scaffold provides a distinct affinity window that cannot be achieved with the commercially common indole butanoic acid analog.
- [1] Sparkes, T.; Banister, S. D.; Kevin, R. C.; et al. Systematic evaluation of a library of 30 indole, indazole, and 7-azaindole synthetic cannabinoid receptor agonists. ACS Chemical Neuroscience, 2021, 12(11), 1961–1975. View Source
